2-((2,6-Diethylanilino)carbonyl)benzoic acid
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Overview
Description
2-((2,6-Diethylanilino)carbonyl)benzoic acid is an organic compound with the molecular formula C18H19NO3 and a molecular weight of 297.357 g/mol . This compound is known for its unique structure, which includes a benzoic acid moiety linked to a diethylanilino group through a carbonyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,6-Diethylanilino)carbonyl)benzoic acid typically involves the reaction of 2,6-diethylaniline with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation, crystallization, and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-((2,6-Diethylanilino)carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and alcohols.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
2-((2,6-Diethylanilino)carbonyl)benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((2,6-Diethylanilino)carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- 2-((2-Ethyl-6-methylanilino)carbonyl)benzoic acid
- 2-((2,6-Dichloroanilino)carbonyl)benzoic acid
- 2-((3,5-Dimethylanilino)carbonyl)benzoic acid
- 2-((2-Benzoylanilino)carbonyl)benzoic acid
Uniqueness
2-((2,6-Diethylanilino)carbonyl)benzoic acid is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, where specific reactivity and interactions are required .
Properties
CAS No. |
57169-25-2 |
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Molecular Formula |
C18H19NO3 |
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-[(2,6-diethylphenyl)carbamoyl]benzoic acid |
InChI |
InChI=1S/C18H19NO3/c1-3-12-8-7-9-13(4-2)16(12)19-17(20)14-10-5-6-11-15(14)18(21)22/h5-11H,3-4H2,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
GIKOGWWQLRWZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
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